N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-17(16)24-11-9-23(10-12-24)8-7-22-20(25)15-5-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWPXBSWFHGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. ENTs are responsible for the transport of nucleosides and nucleobases across cell membranes, and their inhibition can have significant effects on cellular function.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been found to be more selective towards ENT2 than ENT1. The compound’s interaction with these targets results in a reduction of uridine uptake in ENT1 and ENT2 without affecting Km. This suggests that the compound acts as a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs play a crucial role in the transport of nucleosides and nucleobases, which are essential for nucleotide synthesis. By inhibiting ENTs, the compound can disrupt nucleotide synthesis, which can have downstream effects on DNA replication and repair, RNA synthesis, and other cellular processes that rely on nucleotides.
Result of Action
The inhibition of ENTs by this compound can disrupt nucleotide synthesis, which can have downstream effects on various cellular processes. For example, it can affect DNA replication and repair, RNA synthesis, and other processes that rely on nucleotides. The specific molecular and cellular effects of this compound’s action would depend on the specific cell type and the role of nucleotide synthesis in that cell’s function.
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[d][1,3]dioxole core attached to a piperazine moiety. The synthesis typically involves the reaction of saccharin derivatives with 2-fluorophenylpiperazine in acetonitrile under reflux conditions. This method yields the desired carboxamide product with high purity, as confirmed by various spectroscopic techniques such as NMR and mass spectrometry .
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of related benzodioxole derivatives. For instance, compounds with similar structures have been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating significant inhibitory activity .
Table 1: Inhibitory Activity Against α-Amylase
In vivo studies using streptozotocin-induced diabetic mice revealed that these compounds could significantly lower blood glucose levels, suggesting their potential as therapeutic agents for diabetes management .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro tests showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests a promising avenue for further development as an anticancer agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in metabolic pathways and cell proliferation. The piperazine moiety is known for its role in enhancing bioactivity through receptor interactions, particularly in the central nervous system and endocrine systems .
Case Studies and Research Findings
Several case studies have been conducted to assess the pharmacological effects of benzodioxole derivatives:
- Antidiabetic Effects : A study demonstrated that compound IIc significantly reduced blood glucose levels in diabetic mice after multiple doses, showcasing its efficacy in glucose regulation .
- Cytotoxicity Profiles : Various derivatives were tested against normal and cancer cell lines, revealing that while some compounds effectively inhibited cancer cell growth, they showed minimal toxicity towards normal cells, indicating a favorable safety profile .
Comparison with Similar Compounds
Structural Analogues of Piperazine Derivatives
The piperazine ring and its substituents significantly influence receptor affinity and metabolic stability. Key comparisons include:
Key Observations :
- Linker Modifications : Replacing the carboxamide with oxalamide (CAS 1049398-59-5, ) may alter hydrogen-bonding capacity and solubility.
- Pharmacological Relevance : The 2-methoxyphenyl analog (18F-mefway) demonstrates high 5-HT1A receptor affinity (IC50 26 nmol/L, ), suggesting that substituents on the piperazine ring critically influence target engagement.
Benzo[d][1,3]dioxole Derivatives with Varied Heterocycles
The benzo[d][1,3]dioxole core is a common motif in bioactive compounds. Comparisons include:
Key Observations :
Crystallographic and Structural Data
reports the crystal structure of a chloride salt analog, 1-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazin-1-ium chloride. The piperazine adopts a chair conformation, with the 3-chlorophenyl group in an equatorial position . This suggests that the target compound’s 2-fluorophenyl substituent may similarly influence piperazine ring geometry and intermolecular interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodology : The compound is typically synthesized via a multi-step process involving:
Piperazine functionalization : Substitution of the piperazine ring with a 2-fluorophenyl group using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., DBU or K2CO3) .
Carboxamide coupling : Activation of the benzo[d][1,3]dioxole-5-carboxylic acid using reagents like HATU or EDC, followed by reaction with the ethylenediamine-linked piperazine intermediate .
- Key considerations : Solvent choice (e.g., DMF or CH2Cl2) and temperature control (0–25°C) are critical to avoid side reactions. Purification via flash chromatography or recrystallization yields >80% purity .
Q. How is structural characterization performed for this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, the 2-fluorophenyl group shows a doublet of doublets (δ ~6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H21FN3O3: 406.1512) .
- X-ray crystallography : Used to resolve stereochemistry in salt forms (e.g., HCl salts with recrystallization from ethanol) .
Q. What preliminary pharmacological assays are used to evaluate this compound?
- In vitro receptor binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D2/D3 receptors) determine Ki values. Structural analogs show D3 receptor affinity (Ki < 10 nM) with selectivity over D2 (10–100x) .
- Functional assays : cAMP accumulation or β-arrestin recruitment assays assess agonist/antagonist activity .
Advanced Research Questions
Q. How can experimental design optimize the compound’s selectivity for dopamine D3 receptors over D2?
- Rationale : The 2-fluorophenylpiperazine moiety enhances D3 selectivity, but bulkier substituents (e.g., benzo[d][1,3]dioxole) may sterically hinder D2 binding .
- Methodology :
- Molecular docking : Simulate interactions with D3 vs. D2 receptor homology models. Key residues (e.g., D3: Val87, Phe346) guide substituent modifications .
- SAR studies : Compare analogs with varied linker lengths or heterocyclic groups. For example, replacing ethylenediamine with a trans-but-2-enyl linker reduces D2 affinity by 50% .
Q. How should researchers address contradictory data in receptor binding assays?
- Case example : Discrepancies in Ki values between labs may arise from:
Receptor source : Recombinant (CHO cells) vs. native (striatal membranes) receptors differ in lipid environment .
Ligand purity : Impurities >5% (e.g., unreacted intermediates) skew results. Validate via HPLC (>95% purity) .
- Resolution : Standardize assay protocols (e.g., buffer composition, incubation time) and cross-validate with a reference compound (e.g., SB-277011-A) .
Q. What strategies improve metabolic stability for in vivo studies?
- Metabolic hotspots : The ethylenediamine linker and benzo[d][1,3]dioxole group are susceptible to CYP450 oxidation .
- Mitigation :
- Deuterium incorporation : Replace labile hydrogens (e.g., CH2 in linker with CD2) to slow metabolism .
- Prodrug approaches : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .
Q. How does fluorination at the phenyl ring impact pharmacokinetics?
- Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
